molecular formula C20H16Cl2N2O3 B14435428 Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- CAS No. 78613-00-0

Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)-

Cat. No.: B14435428
CAS No.: 78613-00-0
M. Wt: 403.3 g/mol
InChI Key: LRAITULQGHAQSK-UHFFFAOYSA-N
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Description

Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- is a complex organic compound with a unique structure that includes a pyridazine ring substituted with acetyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- typically involves multiple steps, starting with the preparation of the pyridazine ring. The acetyl and chlorophenyl groups are then introduced through specific substitution reactions. The final step involves the attachment of the ethanol group via an etherification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chlorophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The pyridazine ring may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

  • Ethanol, 2-((4-acetyl-5,6-bis(p-methylphenyl)-3-pyridazinyl)oxy)-
  • Ethanol, 2-((4-acetyl-5,6-bis(p-fluorophenyl)-3-pyridazinyl)oxy)-
  • Ethanol, 2-((4-acetyl-5,6-bis(p-bromophenyl)-3-pyridazinyl)oxy)-

Uniqueness

Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- is unique due to the presence of chlorophenyl groups, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

78613-00-0

Molecular Formula

C20H16Cl2N2O3

Molecular Weight

403.3 g/mol

IUPAC Name

1-[5,6-bis(4-chlorophenyl)-3-(2-hydroxyethoxy)pyridazin-4-yl]ethanone

InChI

InChI=1S/C20H16Cl2N2O3/c1-12(26)17-18(13-2-6-15(21)7-3-13)19(14-4-8-16(22)9-5-14)23-24-20(17)27-11-10-25/h2-9,25H,10-11H2,1H3

InChI Key

LRAITULQGHAQSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NN=C1OCCO)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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